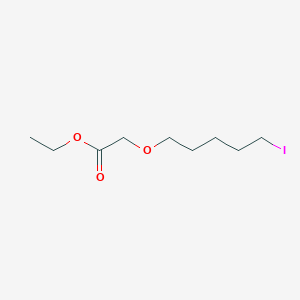

Ethyl 2-((5-iodopentyl)oxy)acetate

Description

Ethyl 2-((5-iodopentyl)oxy)acetate (molecular formula C₉H₁₇IO₄, molecular weight 316.14 g/mol) is an organoiodine compound featuring a 5-iodopentyl chain linked to an ethoxyacetate ester group. Its structure combines a polarizable iodine substituent with a flexible aliphatic chain, influencing both reactivity and physical properties like solubility and melting point .

Properties

Molecular Formula |

C9H17IO3 |

|---|---|

Molecular Weight |

300.13 g/mol |

IUPAC Name |

ethyl 2-(5-iodopentoxy)acetate |

InChI |

InChI=1S/C9H17IO3/c1-2-13-9(11)8-12-7-5-3-4-6-10/h2-8H2,1H3 |

InChI Key |

YZYUCSZMVNGOSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-iodopentyl)oxy)acetate typically involves the reaction of 5-iodopentanol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{5-iodopentanol} + \text{ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, reflux}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-iodopentyl)oxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at room temperature.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of azido derivatives, thiol derivatives, or nitrile derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-((5-iodopentyl)oxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for labeling and imaging studies.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-iodopentyl)oxy)acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.

Comparison with Similar Compounds

5-Iodopentyl Acetate

- Molecular Formula : C₇H₁₃IO₂ | Molecular Weight : 256.08 g/mol

- Key Differences :

- The ester group is a simple acetate (CH₃COO-) instead of an ethoxyacetate (CH₂COOEt).

- Lacks the ether oxygen connecting the pentyl chain to the acetate, reducing steric hindrance.

- Implications :

- Lower molecular weight and simpler structure may result in higher volatility.

- The absence of an ether linkage could reduce stability in acidic conditions compared to the target compound.

Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate

- Molecular Formula : C₁₅H₁₄O₄ | Molecular Weight : 258.27 g/mol | Melting Point : 176–177°C

- Key Differences :

- Aromatic naphthalene substituent vs. aliphatic 5-iodopentyl chain.

- Formyl group introduces electrophilic reactivity.

- Implications :

- Higher melting point due to aromatic stacking interactions.

- The formyl group enables condensation reactions, unlike the iodine in the target compound, which is more suited for substitution.

Ethyl 2-phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃ | Molecular Weight : 206.2 g/mol

- Key Differences: Contains a phenyl group and β-keto ester (acetoacetate). No iodine substituent.

- Implications: The β-keto ester facilitates enolate formation, useful in Claisen or Michael additions. The phenyl group enhances UV absorption, differing from the non-aromatic target compound.

Ethyl 2-(5-iodopyridin-2-yl)acetate

- Molecular Formula: C₉H₁₀INO₂ | Molecular Weight: 291.09 g/mol

- Key Differences :

- Iodine is part of a pyridine ring (aromatic heterocycle) rather than an aliphatic chain.

- Implications :

- The pyridine ring enables coordination to metal catalysts (e.g., in Suzuki couplings).

- Aromatic iodine is less reactive in SN2 substitutions compared to aliphatic iodine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.